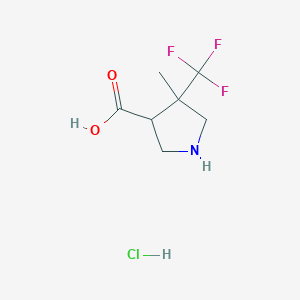![molecular formula C26H25Cl2N3O3 B12445091 (3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-クロロ-3-[[5-[3-(4-メチル-1,4-ジアゼパン-1-カルボニル)フェニル]フラン-2-イル]メチリデン]-1H-インドール-2-オン;塩酸塩は、インドールコア、フラン環、ジアゼパン部分など、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件: (3E)-5-クロロ-3-[[5-[3-(4-メチル-1,4-ジアゼパン-1-カルボニル)フェニル]フラン-2-イル]メチリデン]-1H-インドール-2-オン;塩酸塩の合成は、通常、複数ステップの有機合成を伴います。プロセスは、インドールコアの調製から始まり、フラン環とジアゼパン部分の導入が続きます。主なステップには、次のものがあります。
インドールコアの形成: これは、フェニルヒドラジンが酸性条件下でケトンと反応するフィッシャーインドール合成によって達成できます。
フラン環の導入: このステップでは、パラジウム触媒によるクロスカップリング反応でインドールコアとカップリングされるフラン誘導体を使用します。
ジアゼパン部分の付着: ジアゼパン環は、ジアゼパン誘導体が中間体の化合物上の適切な脱離基と反応する求核置換反応によって導入されます。
工業生産方法: この化合物の工業生産は、収率と純度を高めるために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用と、再結晶やクロマトグラフィーなどの精製技術の実装が含まれます。
反応の種類:
酸化: この化合物は、特にインドール環とフラン環で酸化反応を受け、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、ジアゼパン部分のカルボニル基を標的にし、それをアルコールに変換します。
置換: インドール環の塩素原子は、適切な条件下でアミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、典型的な還元剤です。
置換: 求核置換反応では、しばしばアジ化ナトリウムやチオ尿素などの試薬が使用されます。
主な生成物:
酸化生成物: インドール環とフラン環の酸化誘導体。
還元生成物: ジアゼパン部分のアルコール誘導体。
置換生成物: 使用された求核剤に応じて、さまざまな置換インドール誘導体。
4. 科学研究への応用
(3E)-5-クロロ-3-[[5-[3-(4-メチル-1,4-ジアゼパン-1-カルボニル)フェニル]フラン-2-イル]メチリデン]-1H-インドール-2-オン;塩酸塩は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスを研究するための生化学プローブとしての可能性が調査されています。
医学: 特に神経疾患の治療における治療効果の可能性が検討されています。
工業: 特定の電気的または光学的特性を持つ新しい材料の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the furan ring and the diazepane moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Furan Ring: This step involves the use of a furan derivative, which is coupled with the indole core through a palladium-catalyzed cross-coupling reaction.
Attachment of the Diazepane Moiety: The diazepane ring is introduced via a nucleophilic substitution reaction, where the diazepane derivative reacts with an appropriate leaving group on the intermediate compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the diazepane moiety, converting it to an alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation Products: Oxidized derivatives of the indole and furan rings.
Reduction Products: Alcohol derivatives of the diazepane moiety.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
この化合物の作用機序は、細胞内の特定の分子標的との相互作用を伴います。インドールコアは、さまざまな受容体や酵素と相互作用し、その活性を調節することが知られています。ジアゼパン部分は、化合物の生体膜透過性を高め、生物学的利用能を高める可能性があります。フラン環は、π-π相互作用に参加して、化合物の標的への結合を安定化させることができます。
類似の化合物:
- (3E)-5-クロロ-3-[[5-[3-(4-メチル-1,4-ジアゼパン-1-カルボニル)フェニル]フラン-2-イル]メチリデン]-1H-インドール-2-オン
- (3E)-5-クロロ-3-[[5-[3-(4-メチル-1,4-ジアゼパン-1-カルボニル)フェニル]フラン-2-イル]メチリデン]-1H-インドール-2-オン;塩酸塩
独自性: ジアゼパン部分の存在は、この化合物を他のインドール誘導体と区別し、薬物動態特性を向上させる可能性があります。インドールコア、フラン環、ジアゼパン部分の組み合わせは、薬物開発のための独自の足場を提供し、化学修飾と最適化のための複数の部位を提供します。
類似化合物との比較
- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one
- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Uniqueness: The presence of the diazepane moiety distinguishes this compound from other indole derivatives, potentially enhancing its pharmacokinetic properties. The combination of the indole core, furan ring, and diazepane moiety provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.
特性
分子式 |
C26H25Cl2N3O3 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H |
InChIキー |
YYIMMVXTWBIEAG-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


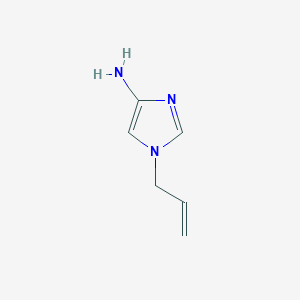
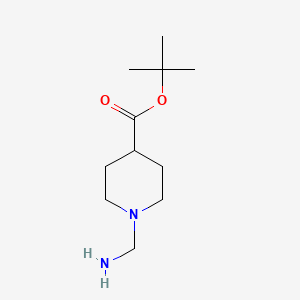
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)
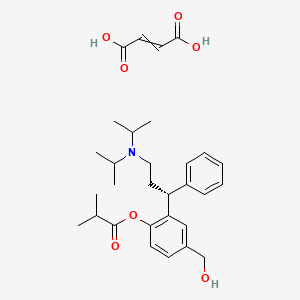
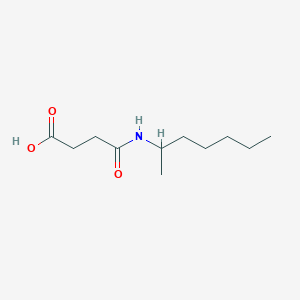

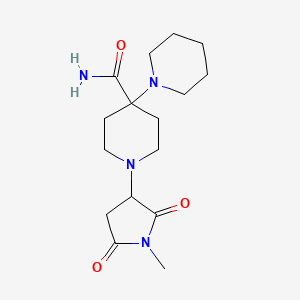

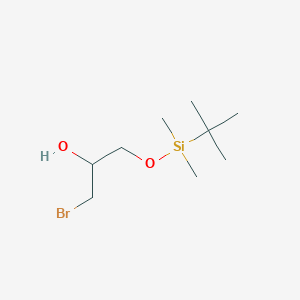

![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
